![molecular formula C16H16N2OS B2728963 N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide CAS No. 59146-85-9](/img/structure/B2728963.png)
N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide
説明
“N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide” is a type of benzoic acid . It is also known as a dimethoxybenzene.
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
科学的研究の応用
Antioxidant and Antibacterial Activities
- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antifungal Activity
- Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide, a synthetic thiourea derivative, has been studied .
- Methods : The study involved testing the compound’s activity against different bacteria .
- Results : The study reported the antifungal activity of the compound, but the specific results are not provided in the search results .
Anticancer Activity
- Application Summary : N-(phenylcarbamothioyl)-benzamide derivatives have been synthesized with the aim to develop new anticancer compounds .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
Antifungal Interaction
- Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide (BTU-01), a synthetic thiourea derivative, has been studied against Cryptococcus neoformans .
- Methods : The study involved testing the compound’s activity on planktonic and biofilm cells of C. neoformans .
- Results : The study reported the antifungal activity of the compound, but the specific results are not provided in the search results .
Docking and DFT Study
- Application Summary : A study reported the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide .
- Methods : The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The compound was characterized by single crystal XRD analysis .
- Results : The study reported the synthesis and characterization of the compound, but the specific results are not provided in the search results .
Antibacterial and Antifungal Activity
- Application Summary : A study reported the antibacterial and antifungal activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
Antifungal Interaction with Amphotericin B
- Application Summary : The antifungal activity of N-(butylcarbamothioyl) benzamide (BTU-01), a synthetic thiourea derivative, has been studied against Cryptococcus neoformans. The study reported for the first time the antifungal activity of BTU-01, alone and combined with Amphotericin B, on planktonic and biofilm cells of C. neoformans .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
Docking and DFT Study
- Application Summary : A study reported the synthesis and characterization of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .
- Methods : The compound was characterized by single crystal XRD analysis .
- Results : The study reported the synthesis and characterization of the compound, but the specific results are not provided in the search results .
Antibacterial and Antifungal Activity
- Application Summary : A study reported the antibacterial and antifungal activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines .
- Methods : The specific methods of synthesis and application are not provided in the search results .
- Results : The specific results of the study are not provided in the search results .
特性
IUPAC Name |
N-(2-phenylethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(14-9-5-2-6-10-14)18-16(20)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFYGYKFAIQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728882.png)
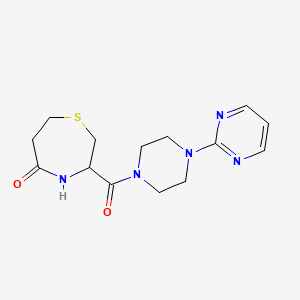
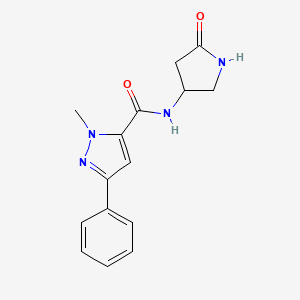
![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)
![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)
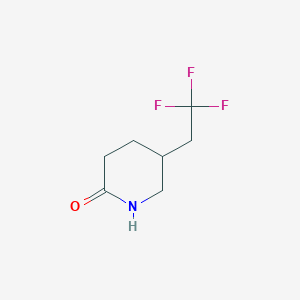
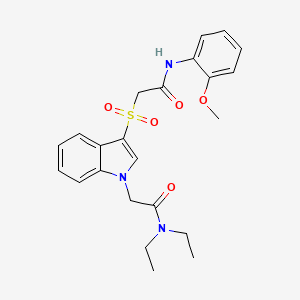
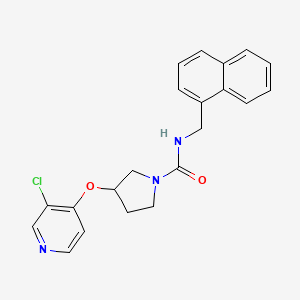
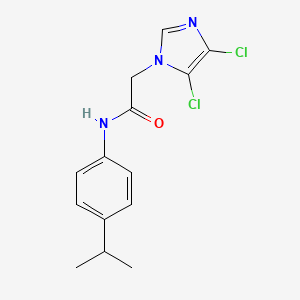
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)